(4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone
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Overview
Description
(4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2,3-dichlorophenyl group and an azetidine ring substituted with a methylsulfonyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of (4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone is the dopamine D3 receptor . This receptor subtype has been targeted as a potential neurochemical modulator of the behavioral actions of psychomotor stimulants .
Mode of Action
The compound interacts with its target, the dopamine D3 receptor, through binding
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and azetidine intermediates. One common synthetic route includes:
Preparation of 2,3-Dichlorophenylpiperazine: This intermediate can be synthesized by reacting 2,3-dichloroaniline with piperazine in the presence of a suitable solvent and catalyst.
Preparation of 1-(Methylsulfonyl)azetidine: This intermediate can be synthesized by reacting azetidine with methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and azetidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazine or azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the structure-activity relationships of various biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Comparison with Similar Compounds
Similar Compounds
- (4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane
- (2-Cyclohexyl-1,3-benzoxazol-6-yl)(3-(4-(2-pyrimidinyl)-1-piperazinyl)-1-azetidinyl)methanone
Uniqueness
This compound is unique due to its combination of a piperazine ring with a 2,3-dichlorophenyl group and an azetidine ring with a methylsulfonyl group This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in multiple fields
Properties
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-(1-methylsulfonylazetidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O3S/c1-24(22,23)20-9-11(10-20)15(21)19-7-5-18(6-8-19)13-4-2-3-12(16)14(13)17/h2-4,11H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILPTZJRCCORTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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